molecular formula C20H18N2O4S B11016347 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide

カタログ番号: B11016347
分子量: 382.4 g/mol
InChIキー: CNBZDLVTNLGMMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex acetamide derivative featuring a fused furochromen core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) linked to a 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene moiety via an acetamide bridge.

特性

分子式

C20H18N2O4S

分子量

382.4 g/mol

IUPAC名

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H18N2O4S/c1-9-8-25-16-7-17-14(5-13(9)16)10(2)15(19(24)26-17)6-18(23)22-20-21-11(3)12(4)27-20/h5,7-8H,6H2,1-4H3,(H,21,22,23)

InChIキー

CNBZDLVTNLGMMP-UHFFFAOYSA-N

正規SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NC(=C(S4)C)C)C

製品の起源

United States

準備方法

合成経路および反応条件

2-(3,5-ジメチル-7-オキソ-7H-フロ[3,2-g]クロメン-6-イル)-N-[(2Z)-4,5-ジメチル-1,3-チアゾール-2(3H)-イリデン]アセトアミドの合成は、通常、複数段階の有機反応を伴います。プロセスは、フロクロメンコアの調製から始まり、チアゾール部分の導入が続きます。重要なステップには以下が含まれます。

    フロクロメンコアの形成: このステップでは、適切な前駆体を酸性または塩基性条件下で環化させて、フロクロメン環を形成します。

    チアゾール部分の導入: チアゾール環は、適切なチアゾール前駆体との縮合反応によって導入されます。

    最終的な組み立て: 最終的なステップは、制御された条件下でフロクロメンとチアゾールの中間体を結合させて、目的の化合物を得ることです。

工業生産方法

この化合物の工業生産には、収率と純度を高めるために合成経路を最適化することが含まれる場合があります。連続フロー合成や高度な触媒の使用などの技術を使用して、生産プロセスを効率的にスケールアップすることができます。

化学反応の分析

科学研究への応用

2-(3,5-ジメチル-7-オキソ-7H-フロ[3,2-g]クロメン-6-イル)-N-[(2Z)-4,5-ジメチル-1,3-チアゾール-2(3H)-イリデン]アセトアミドは、以下を含むさまざまな科学研究への応用について研究されています。

    化学: この化合物は、その独特の化学的特性と、より複雑な分子のビルディングブロックとしての可能性について研究されています。

    生物学: 研究は、抗菌性や抗がん性など、その潜在的な生物活性に焦点を当てています。

    医学: この化合物は、医薬品開発を含む、その潜在的な治療的用途について調査されています。

    産業: その化学的安定性と反応性により、産業プロセスや材料科学での使用に適しています。

科学的研究の応用

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide has been explored for various scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Research has focused on its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: Its chemical stability and reactivity make it a candidate for use in industrial processes and materials science.

作用機序

2-(3,5-ジメチル-7-オキソ-7H-フロ[3,2-g]クロメン-6-イル)-N-[(2Z)-4,5-ジメチル-1,3-チアゾール-2(3H)-イリデン]アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他の生体分子が含まれる可能性があります。化合物の効果は、増殖、アポトーシス、シグナル伝達などの細胞プロセスを調節する経路を介して仲介されます。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and spectral differences between the target compound and its analogs from the evidence:

Compound Core Structure Key Substituents Spectral Features Biological Activity
Target Compound : 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide Furochromen + Thiazole 3,5-Dimethyl chromenone; 4,5-dimethyl thiazole Expected IR: C=O (1670–1680 cm⁻¹), aromatic C=C (1600 cm⁻¹), NH (3300 cm⁻¹) Not reported (inferred: potential enzyme inhibition)
7j : 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide Triazole + Naphthyloxy p-Tolyl group; naphthyloxy-methyl triazole IR: 1676 cm⁻¹ (C=O), 1601 cm⁻¹ (C=C); HRMS [M+H]+: 373.1650 Antibacterial (inferred from structural class)
16 : N-(4-acetyl-4,5-dihydro-5-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole + Pyrazole + Naphthofuran Naphthofuran; phenylpyrazole; acetyl-thiadiazole IR: 1664 cm⁻¹ (C=O); ¹H-NMR: δ 8.47 (s, pyrazole-H), 2.31 (s, Me) Antibacterial (explicitly tested)
6c : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide Triazole + Naphthyloxy 3-Nitrophenyl; naphthyloxy-methyl triazole IR: 1676 cm⁻¹ (C=O), 1535 cm⁻¹ (NO₂); ¹H-NMR: δ 11.02 (s, NH) Not reported (nitro group suggests bioactivity)
2 : 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide Oxadiazole Chloroacetamide; phenyl-oxadiazole Synthetic focus: No spectral data provided; structural simplicity compared to fused systems Likely precursor for bioactive derivatives

Structural and Functional Analysis

  • Furochromen vs. Naphthyl/Triazole Systems: The target compound’s furochromen core is distinct from the naphthyloxy-triazole systems in 7j and 6c . Chromenones are known for their antioxidant and anti-inflammatory properties, whereas triazole-naphthyl hybrids often target microbial enzymes .
  • Thiazole vs. Thiadiazole/Oxadiazole : The thiazole ring in the target compound differs from thiadiazole (compound 16) and oxadiazole (compound 2) analogs. Thiazoles are associated with kinase inhibition, while thiadiazoles exhibit antibacterial activity via membrane disruption .
  • Substituent Effects: The 3,5-dimethyl groups on the chromenone may enhance lipophilicity and metabolic stability compared to nitro (6c) or acetyl (16) substituents, which influence electronic properties and binding affinity .

Spectral Comparison

  • IR Spectroscopy: All compounds share C=O (1670–1680 cm⁻¹) and NH (3250–3300 cm⁻¹) stretches, but the target compound’s fused chromenone system may show unique aromatic C=C vibrations near 1600 cm⁻¹ .
  • NMR : The thiazole’s methyl groups in the target compound would resonate near δ 2.3–2.5 ppm, similar to compound 16’s methyl signals . Triazole protons (e.g., δ 8.3–8.4 in 7j) are absent in the target compound .

Research Implications and Gaps

While the target compound’s structure suggests bioactivity, direct pharmacological data are lacking. Its comparison with analogs highlights opportunities for:

Activity Profiling : Testing against bacterial strains (cf. compound 16’s antibacterial activity) .

Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro as in 6c) to modulate reactivity .

Crystallographic Studies : Using SHELX programs (as in ) to resolve its 3D structure and binding modes .

生物活性

The compound 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide represents a novel class of biologically active molecules that combine features of chromene and thiazole derivatives. These types of compounds have garnered attention due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound can be structurally represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure indicates the presence of a chromene moiety fused with a thiazole ring, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of chromenes exhibit a wide range of biological activities. The specific compound has been studied for its potential effects in various biological contexts:

  • Anticancer Activity : Chromene derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, certain studies have demonstrated that related compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of the cell cycle .
  • Antimicrobial Properties : The thiazole component is known for its antimicrobial activity. Compounds containing thiazole rings have been effective against a range of bacterial and fungal pathogens .
  • Anti-inflammatory Effects : Some studies suggest that chromene derivatives can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Studies

In a recent study evaluating the anticancer potential of related chromene compounds, it was found that these molecules significantly inhibited the growth of HT-29 colon cancer cells and exhibited moderate activity against K562 leukemia cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Studies

Another investigation explored the antimicrobial efficacy of thiazole-containing compounds. Results indicated that these derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Case Studies

StudyCompound TestedCell LineActivity Observed
2-Oxo-N'-2-oxoindolin-3-ylidene derivativesHT-29 (colon cancer)Significant cytotoxicity
Thiazole derivativesVarious bacterial strainsPotent antimicrobial activity

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis involves multi-step organic reactions. Key steps include:

  • Formation of the furochromen core : Cyclization of substituted coumarin precursors under controlled temperatures (e.g., 80–100°C) using acetic anhydride as a solvent and catalyst .
  • Acetamide introduction : Reaction of the furochromen intermediate with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form the acetamide backbone .
  • Thiazolylidene coupling : A 1,3-dipolar cycloaddition or condensation reaction with 4,5-dimethylthiazol-2-amine under reflux in ethanol, catalyzed by copper acetate for regioselectivity .
    Critical parameters : Temperature control (±2°C), stoichiometric excess of chloroacetyl chloride (1.5–2.0 eq), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

TechniqueKey Data Points (Example from Analogous Compounds)Reference
¹H/¹³C NMR - Thiazole protons: δ 2.25–2.35 ppm (s, CH₃)
- Furochromen carbonyl: δ 168–170 ppm
IR - C=O stretch: 1670–1690 cm⁻¹
- N-H bend: 3250–3300 cm⁻¹
HRMS Exact mass calculation for C₂₃H₂₂N₂O₃S: [M+H]+ = 413.1302 (Δ < 2 ppm)
XRD Crystallographic data to confirm Z-configuration of thiazolylidene

Q. How should this compound be stored to maintain stability?

  • Storage conditions : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Stability risks : Susceptible to hydrolysis (amide bond) in humid environments and oxidation of the thiazole ring . Use desiccants (silica gel) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DOE) : Vary catalysts (e.g., Cu(OAc)₂ vs. Pd/C), solvents (DCM vs. THF), and temperature (reflux vs. RT) to identify optimal parameters .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust reagent addition rates .
  • Case study : For analogous thiazole derivatives, replacing TEA with DIPEA increased yield from 58% to 72% by reducing side reactions .

Q. How can contradictions in reported bioactivity data be resolved?

  • Structural-activity relationship (SAR) : Compare substituent effects (e.g., methyl vs. fluorine on the thiazole ring) using in vitro assays (e.g., kinase inhibition) .
  • Data normalization : Control for assay variables (e.g., cell line, incubation time) and validate with orthogonal methods (SPR vs. fluorescence polarization) .

Q. What computational tools are effective for modeling this compound’s interactions?

  • Reaction path prediction : Use density functional theory (DFT) in Gaussian or COMSOL to simulate cycloaddition transition states .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinity with biological targets (e.g., COX-2) .
  • Example : For a related furochromen-thiazole hybrid, MD simulations revealed stable hydrogen bonding with Arg120 in the target protein .

Q. How can key pharmacophoric elements be identified?

  • 3D pharmacophore modeling : Use Schrödinger Phase or MOE to map electrostatic/hydrophobic features critical for activity .
  • Fragment replacement : Synthesize analogs lacking the thiazolylidene group to assess its role in bioactivity .

Q. What methods are suitable for separating enantiomers or diastereomers?

  • Chiral HPLC : Use Chiralpak IG-3 columns with hexane:isopropanol (85:15) to resolve stereoisomers .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol/water .
  • Case study : For a pyridazinone analog, SMB chromatography achieved >99% enantiomeric excess (ee) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。